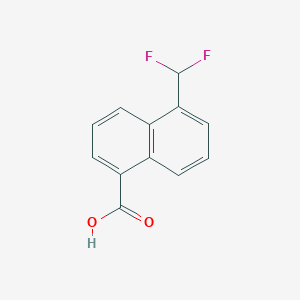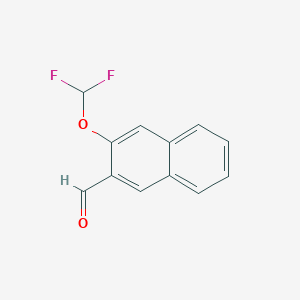![molecular formula C13H7NO3 B11883809 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a chromeno-pyridine core structure. This compound is part of a broader class of chromeno-pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The chromeno-pyridine scaffold is a common structural motif in many natural products and synthetic molecules with various pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde typically involves multi-component reactions. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with malononitrile and aromatic amines under catalyst-free conditions in an ethanol-water mixture . This method is environmentally friendly and avoids the need for traditional recrystallization and chromatographic purification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and multi-component reactions are likely to be employed to ensure high yields and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to form substituted derivatives.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It has been shown to modulate pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
- 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Amlexanox
Uniqueness
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde is unique due to its specific structural features and the presence of an aldehyde group, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C13H7NO3 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
5-oxochromeno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H7NO3/c15-7-8-5-6-10-12(16)9-3-1-2-4-11(9)17-13(10)14-8/h1-7H |
Clé InChI |
OBTSTSQBHLXWJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)

![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)


